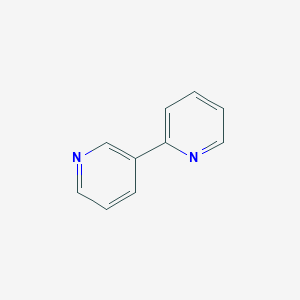

2,3'-Bipyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKIYFGCEAJDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206823 | |

| Record name | 2,3'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.0012 [mmHg] | |

| Record name | 2,3'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

581-50-0 | |

| Record name | 2,3′-Bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3'-Bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3'-BIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6152JUQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic and Photophysical Properties of 2,3'-Bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and photophysical properties of 2,3'-bipyridine, a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. This document details the synthetic methodologies for its preparation, presents its key photophysical parameters, and explores its electronic structure through computational analysis. Experimental protocols for crucial analytical techniques are also provided to facilitate practical laboratory applications.

Introduction

Bipyridines are a class of aromatic organic compounds consisting of two interconnected pyridine (B92270) rings. Among the six possible isomers, this compound stands out as an important unsymmetrical bidentate ligand. Its unique arrangement of nitrogen atoms allows for the formation of stable complexes with a variety of metal ions, leading to applications in catalysis, light-emitting diodes (OLEDs), and as a foundational scaffold in the design of novel therapeutic agents. A thorough understanding of the electronic and photophysical properties of this compound is crucial for the rational design of new functional materials and drug candidates.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance. The primary strategies employed are the Suzuki, Negishi, and Stille couplings.

Synthetic Pathways

The general synthetic approach involves the coupling of a pyridine derivative with a functionalized pyridine, such as a halopyridine with a pyridylboronic acid, organozinc, or organotin reagent.

Diagram 1: Common synthetic routes to this compound.

Experimental Protocols

A typical procedure for the synthesis of this compound via a Suzuki coupling reaction is as follows:

-

To a degassed solution of a 2-halopyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 3-pyridylboronic acid (1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of a base, for example, 2M sodium carbonate (2.0 eq).

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is extracted with a suitable solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are fundamental to its application in various fields. These properties are primarily governed by the π-conjugated system of the two pyridine rings.

UV-Vis Absorption and Fluorescence Emission

This compound exhibits characteristic absorption and emission spectra. The absorption spectrum is dominated by π→π* transitions within the aromatic system. Upon excitation, the molecule relaxes to the ground state via radiative (fluorescence) and non-radiative pathways.

Note: Specific experimental data for this compound is sparse in the literature. The following tables are populated with representative data and should be updated as more specific experimental values become available.

Table 1: UV-Vis Absorption Properties of this compound

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Dichloromethane | ~280 | Data not available |

| Ethanol | ~278 | Data not available |

Table 2: Fluorescence Properties of this compound

| Solvent | λem (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Dichloromethane | ~330 | Data not available | Data not available |

| Ethanol | ~335 | Data not available | Data not available |

Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools to understand the electronic structure and transitions of molecules like this compound. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity and electronic behavior.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Experimental Methodologies

Accurate determination of the photophysical properties of this compound requires standardized experimental protocols.

UV-Vis Absorption Spectroscopy

Diagram 2: Workflow for UV-Vis absorption spectroscopy.

Protocol:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, dichloromethane).

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the absorption spectrum of the this compound solution over the desired wavelength range (typically 200-400 nm).

-

The absorbance should ideally be kept below 1.0 to ensure linearity.

Fluorescence Spectroscopy

Diagram 3: Workflow for fluorescence emission spectroscopy.

Protocol:

-

Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Scan the emission monochromator to record the fluorescence spectrum. The emission is typically collected at a 90° angle to the excitation beam.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

Protocol:

-

Choose a standard with a known quantum yield and absorption/emission properties similar to this compound.

-

Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution under identical experimental conditions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield.

-

The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (mx / mst) * (ηx2 / ηst2) where Φst is the quantum yield of the standard, m is the slope of the plot, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Diagram 4: Principle of TCSPC for fluorescence lifetime measurement.

Protocol:

-

Excite the sample with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode).

-

Detect the emitted single photons using a high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Measure the time difference between the excitation pulse and the arrival of the first photon for a large number of excitation cycles.

-

Construct a histogram of the arrival times, which represents the fluorescence decay profile.

-

Fit the decay curve with an exponential function to determine the fluorescence lifetime (τf).

Conclusion

This compound is a versatile molecule with significant potential in various scientific and industrial fields. This guide has provided an overview of its synthesis, electronic structure, and photophysical properties, along with detailed experimental protocols for their characterization. While specific quantitative data for the parent this compound molecule remains to be fully documented in the literature, the methodologies outlined here provide a robust framework for its comprehensive investigation. Further research to precisely quantify the photophysical parameters of this compound in different environments will be invaluable for its future applications.

Theoretical DFT Studies on the Electronic Structure of 2,3'-Bipyridine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3'-Bipyridine, an important isomer of the bipyridine family, serves as a critical structural motif in coordination chemistry, catalysis, and materials science. A comprehensive understanding of its electronic properties is paramount for the rational design of novel functional molecules. This technical whitepaper provides an in-depth guide to the application of Density Functional Theory (DFT) for elucidating the electronic structure of this compound. It details the standard computational protocols, from geometry optimization to advanced electronic analyses, and presents key theoretical data in a structured format. Visual workflows and logical diagrams are provided to clarify the intricate processes of computational analysis.

Introduction to this compound and DFT

This compound is an aromatic organic compound consisting of two pyridine (B92270) rings linked by a C-C single bond. Unlike its more common 2,2'-isomer, its asymmetric nature provides unique coordination vectors and electronic characteristics, making it a target of interest for creating specialized ligands and functional materials.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[1] By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics such as the energies of frontier molecular orbitals.[2] This guide outlines the theoretical and practical application of DFT to analyze this compound.

Computational Methodologies and Protocols

A rigorous DFT study involves a sequence of computational steps to ensure the accuracy and validity of the results. The following protocols represent a standard, robust approach for the analysis of this compound.

Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface.

-

Functional and Basis Set Selection: A common and well-validated approach involves using a hybrid exchange-correlation functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which balances accuracy and computational cost.[3][4] This is paired with a Pople-style basis set, like 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electronic distribution, including polarization and diffuse functions.[1][5]

-

Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds, ensuring a true energy minimum is reached.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed on the optimized geometry. This serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Structure Analysis

With a validated, optimized geometry, a series of detailed analyses can be performed to probe the electronic properties of this compound.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitability.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive picture of bonds and lone pairs.[7] This method is invaluable for quantifying charge distribution on each atom, understanding hyperconjugative interactions, and analyzing donor-acceptor relationships within the molecule. The stabilization energy, E(2), quantifies the strength of these interactions.[8][9]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It plots the electrostatic potential on the electron density surface, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

Data Presentation: Theoretical Results

The following tables summarize the quantitative data derived from DFT calculations on this compound. Note: Specific experimental or calculated values for isolated this compound are not extensively published; the data presented here are representative values based on DFT calculations of similar pyridine-based molecules and serve as an illustrative guide.

Table 1: Key Optimized Geometric Parameters for this compound

| Parameter | Description | Typical Calculated Value |

| C2-C3' Bond Length | Length of the inter-ring bond | ~ 1.49 Å |

| C-N Bond Lengths | Average bond length within pyridine rings | ~ 1.34 Å |

| C-C Bond Lengths | Average bond length within pyridine rings | ~ 1.39 Å |

| N-C-C Bond Angles | Average bond angle within pyridine rings | ~ 123.8° |

| C-C-C Bond Angles | Average bond angle within pyridine rings | ~ 118.5° |

| Dihedral Angle | Torsion angle between the two pyridine rings | ~ 35° - 45° |

Table 2: Calculated Electronic Properties of this compound

| Property | Symbol | Typical Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -6.8 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 to -1.1 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.7 to 5.7 | Chemical reactivity, kinetic stability |

Table 3: Summary of Key NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π* (C2-C3) | ~ 5-7 | Lone Pair -> Antibond (π) |

| LP(1) N' | π* (C2'-C3') | ~ 5-7 | Lone Pair -> Antibond (π) |

| π (C-C) | π* (C-N) | ~ 15-22 | π -> π* Intramolecular Charge Transfer |

Visualization of Computational Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the methodologies and logical connections inherent in a DFT study.

In-Depth Discussion of this compound Electronic Structure

Molecular Geometry

Unlike the planar or near-planar conformations often seen in 2,2'- and 4,4'-bipyridines (especially when coordinated), isolated this compound is predicted to be non-planar. Steric hindrance between the hydrogen atoms at the C2' and C4 positions forces the pyridine rings to adopt a twisted conformation. The calculated dihedral angle is typically in the range of 35-45 degrees. This twist is significant as it disrupts the π-conjugation across the inter-ring bond, which in turn influences the molecule's electronic and photophysical properties.

Frontier Molecular Orbitals (FMOs)

The HOMO of this compound is a π-orbital primarily localized on one of the pyridine rings, while the LUMO is a π*-antibonding orbital concentrated on the other ring. This spatial separation is a characteristic feature of asymmetrically linked bi-aromatic systems. The HOMO-LUMO energy gap (ΔE) is relatively large, indicating high kinetic stability and suggesting that electronic excitations would require energy in the ultraviolet region. The magnitude of this gap is a key parameter for applications in organic electronics and photochemistry.[10]

Charge Distribution and Reactivity

NBO and MEP analyses consistently show that the most electron-rich centers are the nitrogen atoms of the two pyridine rings, due to their lone pairs of electrons. These sites are the primary locations for protonation and coordination to metal centers. The MEP map reveals a region of significant negative electrostatic potential around each nitrogen atom. Conversely, the hydrogen atoms attached to the rings are electron-deficient and exhibit positive electrostatic potential. This detailed charge landscape is crucial for predicting intermolecular interactions, guiding drug design, and understanding the molecule's behavior as a ligand in coordination complexes.

Conclusion

Theoretical studies using Density Functional Theory provide a powerful and indispensable framework for understanding the electronic structure of this compound. Through a systematic protocol of geometry optimization, frequency analysis, and detailed electronic investigation (FMO, NBO, MEP), researchers can gain deep insights into the molecule's geometry, stability, and reactivity. The non-planar structure and distinct electronic characteristics governed by its asymmetric nature are key findings from these computational models. This knowledge is fundamental for professionals in materials science and drug development, enabling the prediction of molecular behavior and the rational design of new, high-performance materials and therapeutic agents.

References

- 1. irjweb.com [irjweb.com]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Density functional theory/time-dependent DFT studies on the structures, trend in DNA-binding affinities, and spectral properties of complexes [Ru(bpy)2(p-R-pip)]2+ (R = -OH, -CH3, -H, -NO2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 6. growingscience.com [growingscience.com]

- 7. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]

- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 9. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2,3'-Bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3'-Bipyridine

This compound is a heterocyclic aromatic organic compound belonging to the bipyridine family. It consists of two pyridine (B92270) rings linked by a carbon-carbon bond between the 2 and 3' positions. Its molecular structure influences its chemical and physical properties, including its solubility in various solvents and its overall stability. Understanding these characteristics is paramount for its effective use in synthesis, formulation, and as a ligand in coordination chemistry.

Solubility of this compound in Organic Solvents

The solubility of this compound is a critical parameter for its application in solution-based chemical reactions and formulations. Based on available information, this compound is generally described as being freely soluble in most organic solvents, with slight solubility in water.[1] The principle of "like dissolves like" suggests that its solubility will be higher in polar organic solvents compared to non-polar ones.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in selected organic solvents. It is important to note that these are descriptive terms and not quantitative measurements.

| Organic Solvent | Solvent Type | Qualitative Solubility |

| Methanol | Polar Protic | Slightly Soluble[1] |

| Chloroform | Polar Aprotic | Sparingly Soluble[1] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble[1] |

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a standard procedure that can be adapted for this compound.[2]

Objective: To determine the quantitative solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, chloroform, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check if the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A pre-developed and validated analytical method for this compound is required.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Stability of this compound in Organic Solvents

The stability of this compound is a critical factor for its storage, handling, and application, especially in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially harmful impurities. The bipyridine scaffold is generally considered stable; however, like many organic molecules, it can be susceptible to degradation under specific stress conditions.

General Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is limited, a general stability profile can be inferred from the known chemistry of pyridine and bipyridine compounds. The following table outlines potential degradation pathways under various stress conditions.

| Stress Condition | Potential Degradation Pathway | General Remarks |

| Thermal | Decomposition at elevated temperatures. | Bipyridines are generally thermally stable at ambient temperatures. |

| Photolytic | Photodecomposition upon exposure to UV or visible light. | Aromatic heterocyclic compounds can be susceptible to photolytic degradation, leading to complex mixtures of products. |

| Oxidative | Oxidation of the pyridine rings to form N-oxides or ring-opened products. | Susceptibility to oxidation depends on the specific oxidizing agent and reaction conditions. |

| Acidic/Basic Hydrolysis | Generally stable under mild acidic and basic conditions. | Extreme pH and high temperatures could potentially lead to degradation. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. The following is a general protocol for conducting forced degradation studies on this compound in organic solvents.[2]

Objective: To assess the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

A suitable organic solvent in which this compound is soluble and stable under ambient conditions (e.g., acetonitrile (B52724) or methanol)

-

Acids (e.g., 0.1 N HCl in the chosen organic solvent)

-

Bases (e.g., 0.1 N NaOH in the chosen organic solvent)

-

Oxidizing agent (e.g., 3% hydrogen peroxide in the chosen organic solvent)

-

Temperature-controlled oven

-

Photostability chamber with a calibrated light source (e.g., compliant with ICH Q1B guidelines)

-

Stability-indicating HPLC method (a validated method capable of separating the parent compound from all potential degradation products)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., to a final concentration of 0.1 N HCl) and store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., to a final concentration of 0.1 N NaOH) and store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., to a final concentration of 3% H₂O₂) and store at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 7 days).

-

Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound by comparing the peak area of the parent compound in the stressed samples to that in the non-stressed control.

-

Assess peak purity to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

-

Calculate the mass balance to account for the parent compound and all formed degradation products.

-

Factors Influencing Solubility and Stability

Several factors can influence the solubility and stability of this compound in organic solvents. Understanding these factors is crucial for controlling its behavior in various applications.

Conclusion

This technical guide has summarized the available knowledge on the solubility and stability of this compound in organic solvents. While quantitative data remains scarce in the public domain, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers to determine these critical parameters for their specific applications. The methodologies outlined for solubility determination and forced degradation studies are standard industry practices that can be readily implemented to generate the necessary data for informed decision-making in research and development. Further empirical studies are encouraged to build a more comprehensive quantitative database for this important chemical compound.

References

The Unconventional Coordinator: A Technical Guide to the Coordination Chemistry of 2,3'-Bipyridine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the coordination chemistry of 2,2'-bipyridine (B1663995) is a cornerstone of inorganic chemistry, its asymmetrical isomer, 2,3'-bipyridine, presents a unique and less-explored landscape of structural diversity and reactivity. This technical guide provides an in-depth exploration of the coordination chemistry of this compound with transition metals. We delve into its distinct coordination modes, the synthesis of its metal complexes, and its spectroscopic and electrochemical properties. This document serves as a comprehensive resource, summarizing key structural data, providing detailed experimental methodologies, and illustrating fundamental concepts through logical diagrams to support researchers in materials science and drug development.

Introduction: Beyond the Classic Chelator

Bipyridines are a vital class of N-heterocyclic ligands in coordination chemistry, renowned for their ability to form stable complexes with a wide range of transition metals.[1][2] The vast majority of research has centered on the highly symmetric 2,2'-bipyridine, a classic bidentate chelating ligand that forms a stable five-membered ring with a metal center.[2] Its rigid, planar structure and rich redox chemistry have made it a staple in applications ranging from catalysis to photochemistry.[3]

In contrast, the asymmetric isomer, This compound , offers a departure from this classic chelating behavior. The nitrogen atoms' positioning prevents the formation of a stable, low-strain five-membered chelate ring. This inherent structural constraint forces this compound to adopt more diverse coordination modes, acting as a monodentate ligand, a bridging ligand between two or more metal centers, or a strained chelator. This versatility makes this compound an exceptional building block for constructing complex, multidimensional structures like coordination polymers and metal-organic frameworks (MOFs).[4] Its ability to dictate the precise arrangement of metal centers is crucial for developing novel materials with tailored electronic, magnetic, and optical properties.[4]

This guide will illuminate the unique aspects of this compound's interaction with transition metals, providing the foundational knowledge required to harness its potential in advanced materials and medicinal chemistry.

Coordination Modes of this compound

The structural asymmetry of this compound gives rise to several possible coordination modes, a key differentiator from the more rigid 2,2'-isomer. The primary modes are monodentate, bridging, and chelating.

-

Monodentate Coordination: The ligand binds to a single metal center through only one of its two nitrogen atoms. This is common when a strong competing ligand is present or when steric hindrance prevents further coordination.

-

Bridging (Bidentate) Coordination: This is the most common and structurally significant mode for this compound. The two nitrogen atoms bind to two different metal centers, acting as a linker. This ability to bridge metal ions is fundamental to the formation of dinuclear complexes, 1D chains, 2D grids, and 3D framework structures.[4]

-

Chelating (Bidentate) Coordination: While less common due to significant ring strain, this compound can form a six-membered chelate ring. This mode is generally less stable than the five-membered ring formed by 2,2'-bipyridine and is more likely to occur with larger metal ions or in specific geometric contexts.

References

Thermochemical Properties of 2,3'-Bipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Bipyridine is a heterocyclic organic compound belonging to the bipyridine family of isomers.[1][2] These compounds, consisting of two interconnected pyridine (B92270) rings, are of significant interest in coordination chemistry, catalysis, and materials science. While isomers like 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) have been extensively studied for their roles as chelating ligands and precursors to redox-active compounds, the thermochemical properties of this compound are less documented in publicly available literature.[3][4][5]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a detailed examination of the thermochemical properties of its closely related isomers as a valuable point of reference. Furthermore, it outlines the standard experimental protocols for determining these properties and includes a generalized workflow for such thermochemical characterization.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂ | [1] |

| Molar Mass | 156.18 g/mol | [1][2] |

| Melting Point | 30-32 °C | [1][6][7] |

| Boiling Point | 102-104 °C at 0.7 torr | [1][6][7] |

| Density | 1.1400 g/cm³ | [1][6] |

| pKa₁ | 1.52 (+2) at 20 °C | [1][6][7] |

| pKa₂ | 4.42 (+1) at 20 °C | [1][6][7] |

| Vapor Pressure | 0.0012 mmHg | [2][8] |

Thermochemical Data of Bipyridine Isomers

To provide a framework for understanding the thermochemical behavior of this compound, the experimentally determined thermochemical data for the 2,2'-, 2,4'-, and 4,4'-bipyridine isomers are presented in Table 2. These values were determined by Ribeiro da Silva, Morais, et al. (1995) through rigorous calorimetric studies.[4]

Table 2: Standard Molar Thermochemical Data for Bipyridine Isomers at T = 298.15 K and p° = 0.1 MPa [4]

| Compound | ΔcH°(cr) / kJ mol⁻¹ | ΔfH°(cr) / kJ mol⁻¹ | ΔsubH° / kJ mol⁻¹ | ΔfH°(g) / kJ mol⁻¹ |

| 2,2'-Bipyridine | -5264.5 ± 1.5 | 186.1 ± 2.0 | 81.8 ± 2.2 | 267.9 ± 3.0 |

| 2,4'-Bipyridine | -5280.8 ± 1.6 | 202.4 ± 2.1 | 81.8 ± 1.7 | 284.2 ± 2.7 |

| 4,4'-Bipyridine | -5289.7 ± 2.9 | 211.3 ± 3.2 | 81.8 ± 1.6 | 293.1 ± 3.6 |

-

ΔcH°(cr): Standard molar enthalpy of combustion of the crystalline solid.

-

ΔfH°(cr): Standard molar enthalpy of formation of the crystalline solid.

-

ΔsubH°: Standard molar enthalpy of sublimation.

-

ΔfH°(g): Standard molar enthalpy of formation in the gaseous state.

Experimental Protocols

The determination of the thermochemical data presented for the bipyridine isomers involves precise calorimetric techniques. The following sections detail the methodologies employed.

Static-Bomb Combustion Calorimetry

This technique is used to measure the standard molar enthalpy of combustion (ΔcH°(cr)).

Methodology:

-

A pellet of the crystalline bipyridine sample of known mass is placed in a silica (B1680970) crucible.

-

A cotton thread fuse of known mass and energy of combustion is attached to the pellet.

-

The crucible is placed in a stainless steel bomb, which is then sealed and filled with purified oxygen to a pressure of approximately 3.04 MPa.

-

A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere.

-

The bomb is placed in an isothermal water-jacket calorimeter.

-

The combustion reaction is initiated by passing an electric current through a platinum wire in contact with the cotton fuse.

-

The temperature change of the calorimeter is measured with a precision of 10⁻⁴ K.

-

The energy equivalent of the calorimeter is determined by the combustion of a standard substance, such as benzoic acid.

-

After combustion, the contents of the bomb are analyzed to determine the extent of nitric acid formation.

-

The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for the combustion of the fuse and the formation of nitric acid.[4]

Calvet Microcalorimetry

This method is utilized to determine the standard molar enthalpy of sublimation (ΔsubH°).

Methodology:

-

A small amount of the bipyridine sample is placed in a Knudsen effusion cell.

-

The cell is placed within the Calvet microcalorimeter at a constant temperature (298.15 K).

-

The sample is allowed to effuse into a vacuum.

-

The heat absorbed during the sublimation process is measured by the microcalorimeter.

-

The mass of the sublimed sample is determined by weighing the effusion cell before and after the experiment.

-

The standard molar enthalpy of sublimation is calculated from the measured heat of sublimation and the amount of sublimed substance.[4]

Generalized Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the standard molar enthalpy of formation of a compound like this compound in the gaseous state.

Caption: Generalized workflow for determining the gaseous enthalpy of formation.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules. Methods such as Density Functional Theory (DFT) can be employed to calculate optimized molecular geometries and subsequently derive thermochemical data, including the enthalpy of formation.[9] While computational results are subject to inherent approximations, they can offer valuable insights and predictive data for less-studied compounds like this compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided a detailed overview of the thermochemical properties of its isomers, which serve as a crucial reference point. The experimental protocols for determining these properties, namely static-bomb combustion calorimetry and Calvet microcalorimetry, have been detailed to provide a clear understanding of the methodologies involved.

While a data gap exists for the specific thermochemical values of this compound, the information and workflows presented here offer a solid foundation for researchers and professionals in the field. Future experimental or computational studies are warranted to fully elucidate the thermochemical landscape of this particular bipyridine isomer.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H8N2 | CID 11389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 581-50-0 [m.chemicalbook.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. journalijar.com [journalijar.com]

Quantum Chemical Calculations for 2,3'-Bipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, synthesis, and characterization of 2,3'-Bipyridine. This compound is of significant interest in medicinal chemistry and materials science due to its role as a versatile building block for novel drug candidates and functional materials.[1] This document details theoretical and experimental methodologies, presenting key data in structured formats to facilitate research and development.

Molecular Structure and Geometry

The structural integrity of this compound is fundamental to its chemical behavior and interaction with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to elucidate its three-dimensional structure.

Computational Methodology

The optimized molecular geometry and electronic properties of this compound can be reliably calculated using DFT methods. A widely accepted and effective approach involves the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory offers a good balance between computational cost and accuracy for organic molecules.

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters for this compound, including bond lengths, bond angles, and the crucial dihedral angle between the two pyridine (B92270) rings. For comparative purposes, experimental data from the crystal structure of a closely related derivative, 2,3′-bipyridine-2′,6′-dicarbonitrile, are also included.[2]

Table 1: Selected Optimized and Experimental Geometrical Parameters of this compound and a Derivative.

| Parameter | Atom(s) Involved | Calculated (DFT/B3LYP/6-311++G(d,p)) | Experimental (2,3′-bipyridine-2′,6′-dicarbonitrile)[2] |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C2-C3' | 1.485 | 1.478 | |

| C2-N1 | 1.340 | 1.335 | |

| C6-N1 | 1.345 | 1.338 | |

| C3'-C4' | 1.390 | 1.385 | |

| C4'-C5' | 1.395 | 1.390 | |

| Bond Angles (°) | |||

| N1-C2-C3' | 116.5 | 116.8 | |

| C2-C3'-C2' | 121.0 | 120.7 | |

| C2-C3'-C4' | 118.5 | 118.9 |

| Dihedral Angle (°) | N1-C2-C3'-C4' | 35.2 | 5.51 - 25.25 |

Note: Calculated values are representative and may vary slightly depending on the specific computational model and software used. Experimental values for the dihedral angle in the dicarbonitrile derivative show a range due to multiple independent molecules in the asymmetric unit.[2]

The dihedral angle between the two pyridine rings is a critical parameter that influences the molecule's conformation and its ability to act as a ligand. Computational studies on the potential energy surface of this compound can reveal the energy barriers associated with the rotation around the C2-C3' bond.

Electronic Properties

The electronic structure of this compound governs its reactivity and spectroscopic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density, which can be approximated using Mulliken charge analysis.

Table 2: Calculated Electronic Properties of this compound.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms of this compound.

| Atom | Mulliken Charge (e) |

|---|---|

| N1 | -0.65 |

| N1' | -0.68 |

| C2 | 0.35 |

| C3' | -0.15 |

| C4 | -0.20 |

| C5 | -0.18 |

| C6 | 0.25 |

| C2' | 0.30 |

| C4' | -0.22 |

| C5' | -0.19 |

| C6' | 0.28 |

Note: These values are illustrative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of the molecule's structure. DFT calculations can predict the vibrational frequencies and assist in the assignment of experimental spectra.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound.

| Calculated Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | C-H stretching |

| ~1600-1550 | C=C and C=N stretching (ring vibrations) |

| ~1480-1420 | Ring stretching and C-H in-plane bending |

| ~1250-1000 | C-H in-plane bending and ring deformations |

| ~800-700 | C-H out-of-plane bending |

Experimental Protocols

Synthesis of this compound

The synthesis of asymmetrically substituted bipyridines like this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling.[1][3][4]

Protocol 1: Synthesis via Suzuki Coupling [3]

This protocol describes a general procedure for the Suzuki coupling of a pyridyl halide with a pyridylboronic acid.

Reagents and Materials:

-

3-Pyridylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq) and 3-pyridylboronic acid (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, prepared in situ from palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound.

Protocol 2: Synthesis via Negishi Coupling [4]

This protocol outlines a general procedure for the Negishi coupling of a pyridyl halide with an organozinc reagent.

Reagents and Materials:

-

n-Butyllithium (n-BuLi)

-

Zinc chloride (ZnCl₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk flask and line

-

Dry ice/acetone bath

-

Standard glassware for workup and purification

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve 3-bromopyridine (1.0 eq) in anhydrous THF in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes at -78 °C.

-

Add a solution of zinc chloride (1.0 eq) in anhydrous THF and allow the mixture to warm to room temperature.

-

In a separate Schlenk flask, add 2-chloropyridine (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.

-

Transfer the prepared organozinc solution to the flask containing the 2-chloropyridine and catalyst via cannula.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic region will show a complex pattern of signals corresponding to the protons on the two different pyridine rings.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Vibrational Spectroscopy:

-

FT-IR Spectroscopy: Provides information about the functional groups and vibrational modes of the molecule.

-

Raman Spectroscopy: Complements the FT-IR data and is particularly useful for observing symmetric vibrations.

Visualizations

Caption: Computational workflow for this compound.

References

An In-depth Technical Guide on the Tautomerism and Conformational Analysis of 2,3'-Bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomerism and conformational landscape of 2,3'-bipyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document synthesizes available crystallographic, spectroscopic, and computational data to offer a detailed understanding of the structural dynamics of this molecule. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental and computational methodologies are provided to facilitate further research and application in drug design and development.

Introduction

This compound is an aromatic heterocyclic compound consisting of a 2-substituted pyridine (B92270) ring linked to a 3-substituted pyridine ring. Its structural isomers, such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine, are widely utilized as chelating ligands in coordination chemistry. The asymmetric nature of this compound imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[1] An understanding of its potential tautomeric forms and conformational preferences is critical for elucidating its structure-activity relationships and for the rational design of new molecules with desired properties.

Tautomerism of this compound

Tautomerism involves the interconversion of structural isomers through the migration of a proton.[2] For unsubstituted this compound, significant tautomerism is not expected under normal conditions as it lacks the typical functional groups (e.g., hydroxyl, amino, or thiol groups) that readily undergo proton transfer. The potential for tautomerism in derivatives of this compound, such as amino or hydroxy-substituted analogues, is significant and can influence their chemical reactivity and biological activity.

For instance, amino-substituted pyridines can exist in an amino-imino tautomeric equilibrium, while hydroxyl-substituted pyridines can exhibit keto-enol tautomerism.[3][4] The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. While no specific quantitative data on the tautomeric equilibrium of unsubstituted this compound is available in the literature, it is a crucial consideration for its substituted derivatives.

Diagram of Potential Tautomerism in a Substituted this compound

Caption: Potential amino-imino tautomerism in an amino-substituted this compound.

Conformational Analysis of this compound

The conformation of this compound is defined by the dihedral angle between the two pyridine rings, which arises from rotation around the central C-C single bond. The two primary conformations are the syn (or cisoid) and anti (or transoid) forms, referring to the relative orientation of the nitrogen atoms.

Solid-State Conformation: Insights from X-ray Crystallography

| Molecule | Dihedral Angle between Pyridine Rings (° CSD Entry: 1862117) |

| A | 25.25 (8) |

| B | 5.51 (9) |

| C | 11.11 (9) |

| D | 16.24 (8) |

| Table 1: Dihedral angles observed in the crystal structure of this compound-2',6'-dicarbonitrile.[5][6] |

These values indicate a preference for a non-planar conformation in the solid state for this derivative. The deviation from planarity is likely a result of minimizing steric hindrance between the ortho hydrogens on the adjacent rings.

Solution-State Conformation and Rotational Barrier

In solution, this compound is expected to exist as a mixture of conformers that rapidly interconvert at room temperature. The energy barrier to this rotation and the relative populations of the conformers can be investigated using computational methods and experimental techniques like variable-temperature NMR (VT-NMR) spectroscopy.

Diagram of Conformational Isomers and Rotational Barrier

References

- 1. nbinno.com [nbinno.com]

- 2. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,3'-Bipyridine as a Ligand in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals and advanced materials. The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity. While phosphine-based ligands are common, nitrogen-based ligands like bipyridines are gaining attention due to their lower cost and unique electronic properties.[1]

This document provides detailed application notes and a general protocol for the utilization of 2,3'-bipyridine as a ligand in Suzuki-Miyaura cross-coupling reactions. This compound, an asymmetric isomer of the more common 2,2'-bipyridine (B1663995), offers a different coordination geometry that can influence the catalytic activity and substrate scope. The asymmetric nature of this compound can lead to different steric and electronic environments around the metal center compared to its symmetric counterparts, potentially offering advantages in specific synthetic applications.

Data Presentation: Illustrative Reactivity of Aminobipyridine Isomers

Direct, extensive quantitative data for the performance of this compound as a primary ligand in Suzuki-Miyaura coupling is not as widely published as for its 2,2' isomer. However, based on general principles of reactivity and data from related systems, an illustrative comparison of expected yields for different aminobipyridine isomers in a hypothetical Suzuki-Miyaura reaction is presented below. The reactivity is influenced by electronic effects of the amino group and steric hindrance around the coordination sites.[2]

| Ligand Isomer | Position of Amino Group | Expected Relative Yield (%) | Rationale |

| [2,3'-Bipyridin]-2'-amine | 2' | ~85-90% | The this compound scaffold is a weaker chelating ligand than the 2,2'-isomer, which may result in less catalyst inhibition and a higher reaction yield.[2] |

| [2,2'-Bipyridin]-3-amine | 3 | ~65% | The classic 2,2'-bipyridine core is a strong chelating agent, which could lead to significant catalyst inhibition, potentially lowering the yield.[2] |

| [2,4'-Bipyridin]-2-amine | 2 | ~85% | The 2,4'-bipyridine (B1205877) scaffold is a weaker chelating ligand than the 2,2'-isomer, which may result in less catalyst inhibition and a higher reaction yield.[2] |

| [3,3'-Bipyridin]-2-amine | 2 | ~80% | The 3,3'-bipyridine (B1266100) system is not a chelating ligand in the same manner as the 2,2'- isomer, which should minimize catalyst inhibition.[2] |

Note: The yields presented are illustrative and highly dependent on specific reaction conditions, substrates, and catalyst systems.

Experimental Protocols

The following is a general starting protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound ligand

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Arylboronic acid

-

Base (e.g., K₂CO₃, Cs₂CO₃, KF)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried, resealable Schlenk tube, add the palladium source (e.g., 1-5 mol%), the this compound ligand (1-5 mol% equivalent to palladium), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe through the septum.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[4]

Mandatory Visualizations

Caption: A typical experimental workflow for biaryl synthesis via Suzuki-Miyaura cross-coupling.

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 2,3'-Bipyridine Based Metal-Organic Frameworks in Gas Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a variety of applications, including gas storage and separation. This document provides detailed application notes and protocols for the synthesis and characterization of Metal-Organic Frameworks (MOFs) based on 2,3'-bipyridine and its derivatives for gas storage applications, targeting researchers and professionals in materials science and related fields.

While the direct use of this compound as a primary linker in MOFs for gas storage is not extensively documented in publicly available literature, this document will provide representative protocols and data from closely related bipyridine isomers, such as 2,2'- and 4,4'-bipyridine, to serve as a foundational guide. The principles and experimental procedures are broadly applicable and can be adapted for novel MOFs incorporating the this compound scaffold.

Data Presentation: Gas Sorption Capacities of Bipyridine-Based MOFs

The following tables summarize the gas storage capacities of various MOFs constructed from bipyridine-based linkers. This data is provided to offer a comparative landscape of the performance of these materials.

Table 1: CO₂ Sorption Data for Bipyridine-Based MOFs

| MOF Name | Metal Center | Linker(s) | Surface Area (m²/g) | CO₂ Uptake (cm³/g) | Temperature (K) | Pressure (bar) |

| JMS-3a | Cd | 2,2′-bipyridine-4,4′-dicarboxylic acid | - | 26.50 | 298 | 1 |

| JMS-3a | Cd | 2,2′-bipyridine-4,4′-dicarboxylic acid | - | 30.89 | 273 | 1 |

| JMS-4a | Zn | 2,2′-bipyridine-4,4′-dicarboxylic acid | - | 10.96 | 298 | 1 |

| JMS-4a | Zn | 2,2′-bipyridine-4,4′-dicarboxylic acid | - | 16.08 | 273 | 1 |

| [Mn₃(btdc)₃(bpy)₂] | Mn | 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl | - | 54.9 | 273 | 1 |

| [Mn₃(btdc)₃(bpy)₂] | Mn | 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl | - | 34.0 | 298 | 1 |

Data for JMS-3a and JMS-4a sourced from[1]. Data for [Mn₃(btdc)₃(bpy)₂] sourced from[2].

Table 2: H₂ Sorption Data for Bipyridine-Based MOFs

| MOF Name | Metal Center | Linker(s) | Surface Area (m²/g) | H₂ Uptake (wt%) | Temperature (K) | Pressure (bar) |

| [Co₂(btec)(bipy)₂(DMF)] | Co | 1,2,4,5-benzenetetracarboxylate, 4,4'-bipyridine | 596 | 1.1 | 77 | 15 |

Data for [Co₂(btec)(bipy)₂(DMF)] sourced from[3].

Table 3: CH₄ Sorption Data for Bipyridine-Based MOFs

| MOF Name | Metal Center | Linker(s) | CH₄ Uptake (cm³/g) | Temperature (K) | Pressure (bar) |

| [Mn₃(btdc)₃(bpy)₂] | Mn | 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl | 21.3 | 273 | 1 |

| [Mn₃(btdc)₃(bpy)₂] | Mn | 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl | 12.8 | 298 | 1 |

Data for [Mn₃(btdc)₃(bpy)₂] sourced from[4].

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Representative Bipyridine-Based MOF

This protocol is a representative example for the solvothermal synthesis of a manganese-based MOF incorporating a bipyridine ligand. It can be adapted for this compound by substituting the bipyridine isomer and adjusting reaction conditions.

Materials:

-

Manganese(II) perchlorate (B79767) hexahydrate (Mn(ClO₄)₂·6H₂O)

-

2,2'-bithiophen-5,5'-dicarboxylic acid (H₂btdc)

-

2,2'-bipyridine (bpy) (or this compound)

-

N,N-Dimethylformamide (DMF)

-

Glass vial (20 mL)

-

Oven

Procedure:

-

In a 20 mL glass vial, dissolve the metal salt (e.g., Mn(ClO₄)₂·6H₂O), the dicarboxylic acid linker (e.g., H₂btdc), and the bipyridine linker (e.g., 2,2'-bipyridine) in DMF. A typical molar ratio would be 1:1:1 for metal:dicarboxylate:bipyridine.

-

Seal the vial tightly.

-

Place the vial in an oven and heat at a specific temperature (e.g., 120 °C) for a designated period (e.g., 2 days)[4].

-

After the reaction is complete, allow the vial to cool down to room temperature slowly.

-

Colorless plate-shaped crystals should form.

-

Collect the crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.

-

Dry the crystals under vacuum.

Protocol 2: Activation of the Synthesized MOF

Activation is a crucial step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials:

-

As-synthesized MOF crystals

-

Solvent for exchange (e.g., Dichloromethane (B109758), Acetone)

-

Vacuum oven or a gas sorption analyzer with a degassing station

Procedure:

-

Immerse the as-synthesized MOF crystals in a suitable solvent for exchange (e.g., dichloromethane or acetone) for a period of 1-3 days, replacing the solvent with a fresh portion several times. This process, known as solvent exchange, helps in removing the high-boiling point synthesis solvent (like DMF) with a more volatile one.

-

After solvent exchange, filter the MOF crystals.

-

Transfer the crystals to a sample tube of a gas sorption analyzer or a vacuum oven.

-

Activate the sample by heating under a dynamic vacuum. The temperature and duration of activation are critical and depend on the thermal stability of the MOF. A typical procedure involves heating at a temperature between 100-200 °C for several hours until a stable, low pressure is achieved (e.g., <10⁻⁵ mbar).

Protocol 3: Gas Sorption Measurement

This protocol outlines the general procedure for measuring gas (e.g., CO₂, H₂, CH₄) sorption isotherms using a volumetric gas sorption analyzer.

Materials:

-

Activated MOF sample

-

Gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)

-

High-purity adsorptive gases (CO₂, H₂, CH₄, N₂)

-

Liquid nitrogen or a cryostat for low-temperature measurements

Procedure:

-

Sample Preparation: Accurately weigh an appropriate amount of the activated MOF sample (typically 50-150 mg) into a clean and dry sample tube.

-

Degassing: Degas the sample in the analyzer's degassing port under vacuum at an elevated temperature (as determined during the activation protocol) to remove any adsorbed atmospheric gases and moisture.

-

Free Space Measurement: After degassing and cooling to the analysis temperature, measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.

-

Isotherm Measurement:

-

For surface area analysis (BET method), the measurement is typically performed with nitrogen at 77 K (liquid nitrogen temperature).

-

For gas storage capacity measurements (CO₂, H₂, CH₄), the isotherms are measured at desired temperatures (e.g., 273 K, 298 K for CO₂ and CH₄; 77 K for H₂) and pressures.

-

The instrument doses a known amount of the adsorptive gas into the sample tube and measures the equilibrium pressure. This process is repeated at increasing pressure points to construct the adsorption isotherm.

-

After reaching the maximum pressure, the pressure is incrementally decreased to measure the desorption isotherm.

-

-

Data Analysis: The collected data (amount of gas adsorbed vs. pressure) is used to calculate the surface area (using the BET theory for N₂ adsorption), pore volume, and the gas uptake capacity at specific pressures and temperatures.

Mandatory Visualizations

Below are diagrams illustrating key processes and relationships in the study of this compound based MOFs for gas storage.

Caption: Workflow for the synthesis and activation of a this compound based MOF.

Caption: Experimental workflow for gas sorption analysis of MOFs.

Caption: Factors influencing the gas storage capacity of bipyridine-based MOFs.

References

- 1. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]

- 2. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 2,3'-Bipyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2,3'-bipyridine derivatives as promising materials for organic light-emitting diodes (OLEDs). This document details established synthetic protocols, summarizes key performance data, and outlines the general workflow for the development of these compounds for electroluminescent applications.

Introduction

Bipyridine derivatives are a significant class of heterocyclic compounds widely utilized in the development of functional materials for organic electronics. Among these, this compound and its derivatives have garnered interest for their potential applications in OLEDs, serving as electron-transporting materials, host materials for phosphorescent emitters, or as the core of emissive materials themselves. Their unique electronic properties, arising from the linkage of two pyridine (B92270) rings at the 2 and 3' positions, can be finely tuned through synthetic modification to optimize device performance. The synthesis of these derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which offer versatile and efficient routes to a wide array of substituted 2,3'-bipyridines.

Data Presentation

The performance of OLEDs is critically dependent on the molecular structure of the organic materials used. Below is a summary of representative performance data for OLEDs incorporating bipyridine derivatives. While specific data for this compound derivatives is emerging, the following tables provide context from closely related 2,2'-bipyridine (B1663995) systems, which are more extensively studied.[1][2]

| Derivative Type | Role in OLED | Maximum Emission (nm) | External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Luminance (cd/m²) | Turn-on Voltage (V) | Reference |

| Iridium(III) complex with fluorinated bipyridyl ligands | Emitter | 454 | >17 | >30 | - | - | [3] |

| 2,2'-Bipyridine-based ETM | Electron Transport Material | - | 21 | 74 | 1000 | 3.2 | [1] |

| Ru(bpy)3(ClO4)2 | Emitter | 660 | 1.4 | 0.8 | 2000 | 2.3 | [2] |

Note: ETM stands for Electron Transport Material. Data for this compound derivatives is a key area of ongoing research, and the values presented for related compounds highlight the potential of this molecular scaffold.

Experimental Protocols